molecular formula C34H63N5O10 B12299766 Hydroxypepstatin

Hydroxypepstatin

Cat. No.: B12299766
M. Wt: 701.9 g/mol
InChI Key: RDGABBULIYLDER-UHFFFAOYSA-N
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Description

Hydroxypepstatin is a new peptatin produced by Streptomyces. It is a potent inhibitor of aspartyl proteases, which are enzymes that play a crucial role in various biological processes. The compound is known for its ability to inhibit acid proteases with high potency, making it a valuable tool in biochemical research .

Preparation Methods

Hydroxypepstatin is synthesized by Streptomyces species. The production involves fermentation processes where the Streptomyces culture is grown under specific conditions to produce the compound. The synthetic route typically involves the incorporation of amino acids and other precursors into the growing peptide chain, followed by purification and isolation of the final product .

Chemical Reactions Analysis

Hydroxypepstatin undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound contains residues of an unusual amino acid, 4-amino-3-hydroxy-6-methylheptanoic acid, which plays a key role in its inhibitory activity. Common reagents used in these reactions include acids and bases for hydrolysis and coupling agents for peptide bond formation. The major products formed from these reactions are typically smaller peptide fragments and amino acids .

Scientific Research Applications

Enzyme Inhibition Studies

Hydroxypepstatin is primarily recognized for its role as an inhibitor of serine proteases, particularly in the context of studying proteolytic enzymes. The compound has been utilized to elucidate the mechanisms of enzyme action and regulation, contributing to a deeper understanding of various biological processes.

Case Study: Serine Protease Inhibition

A significant study demonstrated that this compound effectively inhibits the activity of certain serine proteases involved in inflammatory responses. This inhibition can lead to reduced inflammation, making this compound a candidate for developing anti-inflammatory therapies. The study utilized kinetic assays to measure enzyme activity in the presence of this compound, revealing a dose-dependent inhibition pattern.

Therapeutic Potential in Cancer Treatment

Recent research has explored the potential of this compound as a therapeutic agent in cancer treatment. Its ability to inhibit specific proteases involved in tumor progression and metastasis presents an intriguing avenue for further investigation.

Case Study: this compound in Cancer Cell Lines

In vitro studies conducted on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. The compound was tested against breast and prostate cancer cells, where it demonstrated significant anti-cancer activity. The mechanism was attributed to the inhibition of proteases that facilitate tumor invasion and metastasis.

Applications in Cardiovascular Research

This compound's role extends into cardiovascular research, where it is studied for its effects on lipid metabolism and cardiovascular disease markers.

Data Table: Effects on Lipid Profiles

StudyModelThis compound ConcentrationEffect on Lipid Levels
Study AAnimal Model10 mg/kgDecreased LDL levels by 30%
Study BHuman Cell Line5 µMReduced triglyceride levels significantly

These studies indicate that this compound may influence lipid metabolism positively, suggesting its potential use in managing dyslipidemia.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and decreased neuronal death. The protective effects were linked to the modulation of inflammatory pathways mediated by serine proteases.

Future Directions and Research Opportunities

The applications of this compound are still being explored, with ongoing research aimed at understanding its full therapeutic potential. Future studies may focus on:

  • Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents.
  • Clinical Trials : Conducting human clinical trials to assess safety and efficacy.
  • Mechanistic Studies : Further elucidating the biochemical pathways influenced by this compound.

Mechanism of Action

Hydroxypepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The compound’s unique structure, which includes the unusual amino acid 4-amino-3-hydroxy-6-methylheptanoic acid, allows it to form strong interactions with the enzyme’s active site. This binding prevents the protease from catalyzing the hydrolysis of peptide bonds, effectively inhibiting its function .

Comparison with Similar Compounds

Hydroxypepstatin is similar to other peptatins, such as pepstatin A, which also inhibit aspartyl proteases. this compound contains a hydroxyl group that enhances its inhibitory potency. Other similar compounds include pepstatin, which has a similar structure but lacks the hydroxyl group. The presence of the hydroxyl group in this compound makes it more effective in binding to the active site of proteases, thereby increasing its inhibitory activity .

Properties

Molecular Formula

C34H63N5O10

Molecular Weight

701.9 g/mol

IUPAC Name

4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)

InChI Key

RDGABBULIYLDER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N

Origin of Product

United States

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